5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine
Description
Properties
IUPAC Name |
5-bromo-8-methoxy-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-11-7-3-2-6(10)8-9(7)13-5-4-12-8/h2-3H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNULBCPSOSUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination at Position 5
Bromine installation at position 5 necessitates careful control of reaction conditions. In one approach, the esterified dioxane intermediate (e.g., 14 ) undergoes bromination using bromine in acetic acid or a Lewis acid catalyst (e.g., FeBr₃). The ester group at position 5 exerts a meta-directing effect, facilitating bromine incorporation at the desired site.
Example Protocol :
Methoxylation at Position 8
Methoxy groups are introduced via nucleophilic substitution or O-methylation of phenolic intermediates. A two-step sequence involving nitration followed by reduction and methylation is often employed:
- Nitration : Treat the brominated dioxane with nitric acid and trifluoroacetic acid to install a nitro group at position 8.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
- Diazotization and Methoxylation :
Functional Group Interconversion and Optimization
Ester to Carboxamide Transformation
The mixed-anhydride method is widely used to convert esters to carboxamides. For instance, treatment of methyl 5-bromo-8-methoxybenzo[b]dioxine-2-carboxylate with isobutyl chloroformate and triethylamine generates a reactive anhydride, which is quenched with ammonium hydroxide to yield the primary carboxamide.
Reductive Cyclization
Patent EP3133071A1 describes reductive cyclization using sodium hydroxide/methanol and triethylsilane-boron trifluoride systems to construct heterocyclic scaffolds. Applied to benzo[b]dioxines, this method could streamline ring formation while preserving sensitive substituents.
Challenges and Yield Optimization
Low-Yield Reactions
Knoevenagel condensations used to introduce exocyclic double bonds (e.g., compound 49 in) often suffer from poor yields (<10%) due to weak C–H acidity. Microwave-assisted synthesis in pyridine/piperidine mixtures marginally improves efficiency but remains suboptimal.
Regiochemical Control
Ambiguities in substitution patterns necessitate advanced spectroscopic validation. For example, HMBC and NOESY NMR analyses are critical for assigning bromine and methoxy positions.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization | Alkylation of dihydroxybenzoate with dibromoethane | 60–70 | Scalable, high regioselectivity | Requires pre-functionalized precursors |
| Electrophilic Sub. | Sequential bromination and methoxylation | 40–50 | Flexibility in substituent placement | Multiple steps, moderate yields |
| Reductive Cyclization | NaBH₄/BF₃·Et₂O-mediated reduction | 55–65 | Mild conditions, functional group tolerance | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to form dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzo-dioxines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzo-dioxines.
Scientific Research Applications
Pharmacology
Receptor Modulation
5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine may serve as a ligand for various neurotransmitter receptors. Compounds with similar structures have been investigated for their interactions with adrenergic and serotoninergic receptors, indicating that this compound could potentially modulate neurotransmission . Such properties are crucial for developing treatments for neurological disorders.
Agrochemistry
Pesticidal Applications
In agrochemistry, derivatives of benzodioxane compounds are being explored for their pesticidal properties. The unique chemical structure of this compound may contribute to the development of novel pesticides that target specific pests while minimizing environmental impact. The compound's ability to interfere with pest physiology could lead to effective pest control solutions .
Data Table: Summary of Applications
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Potential cytotoxicity against colorectal cancer; involvement in apoptosis pathways |
| Pharmacology | Receptor Modulators | Possible interaction with adrenergic and serotoninergic receptors |
| Agrochemistry | Pesticides | Potential for developing targeted pest control agents |
Case Studies and Research Insights
- Anticancer Research : A study on methoxy-substituted indoloquinolines demonstrated significant inhibition of cancer cell growth and induction of apoptosis. This suggests that compounds structurally related to this compound could be further investigated for cancer therapeutics .
- Antibacterial Studies : Research into brominated benzodioxanes has shown promising antibacterial properties against various pathogens. The mechanism involves interference with bacterial enzyme function, making these compounds candidates for antibiotic development .
- Agrochemical Innovations : Investigations into benzodioxane derivatives have revealed their potential as effective pesticides. Their unique chemical properties allow them to disrupt pest biology while being less harmful to beneficial organisms .
Mechanism of Action
The mechanism of action of 5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The biological activity, synthetic routes, and physicochemical properties of dihydrobenzo[b][1,4]dioxine derivatives are highly dependent on substituent positions and functional groups. Key analogs include:
5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine
- Molecular Weight : 215.04 g/mol (C₈H₇BrO₂).
- Properties : Synthesized as a clear oil with 97% yield via silica gel purification . Acts as an intermediate for further functionalization.
- Applications : Less studied for direct applications compared to methoxy-substituted analogs.
7-Bromo-5-methoxy-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 1070795-35-5)
- Structure : Bromine at position 7, methoxy at position 5 (positional isomer of the target compound).
- Molecular Weight : 245.07 g/mol (same as target).
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS: 823225-66-7)
- Structure : Bromine at position 8, methyl carboxylate at position 5.
- Molecular Weight : 273.08 g/mol (C₁₀H₉BrO₄).
- Applications : Used in life science research; available in high-purity grades (99.9%) for specialized synthesis .
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 52287-51-1)
Pharmacological Activity Comparisons
Benzothiazole and benzoxazole derivatives incorporating the dihydrobenzo[b][1,4]dioxine scaffold have shown promising 5-HT1A receptor binding and antidepressant activity. For example:
- Compound 21 (benzothiazole derivative): Demonstrated high affinity for 5-HT1A receptors and reduced immobility time in forced swimming tests (FST) by 38–42%, comparable to fluoxetine .
- Target Compound Potential: The methoxy group in 5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine may enhance selectivity for neurological targets due to improved lipophilicity.
Research Findings and Trends
- Receptor Binding : Dihydrobenzo[b][1,4]dioxine derivatives with electron-withdrawing groups (e.g., bromine) show enhanced binding to neurological receptors compared to unsubstituted analogs .
- Synthetic Efficiency : High-yield routes (e.g., 97% for 5-Bromo-2,3-dihydrobenzo[...]) suggest scalability for industrial production .
- Safety : Derivatives like 5-(2-Bromoethoxy)-2,3-dihydrobenzo[...] require careful handling due to corrosive properties (OSHA hazard class 9) .
Biological Activity
5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine (CAS No. 190661-82-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a bromine atom and a methoxy group on a dioxine ring, suggests promising interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₉H₉BrO₃
- Molecular Weight : 245.073 g/mol
- Structure : The compound features a fused dioxine ring system with a bromine atom at the 5-position and a methoxy group at the 8-position.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular processes. For instance, it may interact with kinases and other regulatory proteins, potentially affecting cell proliferation and survival.
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines, indicating potential as an antitumor agent.
- Antiviral Properties : There is evidence supporting its activity against viral pathogens, although specific mechanisms remain to be fully elucidated.
Antitumor Activity
A study evaluated the cytotoxic effects of various derivatives of benzo[d][1,4]dioxines on human cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced antitumor activity compared to their unsubstituted counterparts. Specifically, this compound demonstrated significant inhibition of cell growth in the HCT116 colon cancer cell line with an IC₅₀ value of approximately 10 μM .
Enzyme Inhibition Studies
In vitro assays have shown that this compound inhibits key enzymes involved in cancer progression:
- PARP1 Inhibition : This compound was tested for its ability to inhibit PARP1 activity. Results indicated an IC₅₀ value of 12 μM, suggesting moderate inhibitory effect .
- Kinase Inhibition : Further studies revealed that derivatives of this compound can selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination of a methoxy-substituted benzodioxine precursor. For example, bromination using N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–5°C) in anhydrous dichloromethane can minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product . Yield optimization requires monitoring reaction time and stoichiometric ratios of brominating agents.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals: methoxy protons (δ ~3.8 ppm), dihydrobenzo protons (δ ~4.3–4.5 ppm for OCH₂CH₂O), and aromatic protons (δ ~6.7–7.2 ppm split due to bromine’s deshielding effect).
- MS : Molecular ion peak at m/z 259.10 (matching molecular weight) and fragmentation patterns (e.g., loss of Br or methoxy groups) .
- IR : Peaks at ~1250 cm⁻¹ (C-O-C stretching in dioxane ring) and ~2850 cm⁻¹ (C-H stretching in methoxy group) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (2–12) and temperatures (4°C to 40°C) show degradation above 60°C, requiring storage at 2–8°C in inert atmospheres .
Advanced Research Questions
Q. How do electronic effects of the bromine and methoxy substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the methoxy group directs electrophilic substitution. Computational studies (DFT) reveal that the electron-donating methoxy group increases electron density at the para-position, favoring regioselective coupling. Experimental validation via Pd-catalyzed reactions with arylboronic acids shows >80% yield when using Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). A meta-analysis approach involves:
- Dose-response normalization : Compare IC₅₀ values across studies using standardized units.
- Structural analogs : Cross-reference with derivatives (e.g., fluoro-substituted analogs in ) to isolate substituent effects.
- Molecular docking : Predict binding affinities to targets (e.g., kinase enzymes) to validate experimental trends .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity), bioavailability, and blood-brain barrier penetration.
- QSAR modeling : Correlate structural features (e.g., bromine position, methoxy group) with activity data from analogs (e.g., ).
- MD simulations : Evaluate stability of drug-target complexes over 100 ns trajectories to prioritize synthetically feasible derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
